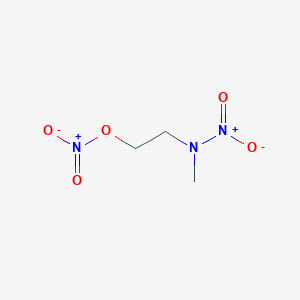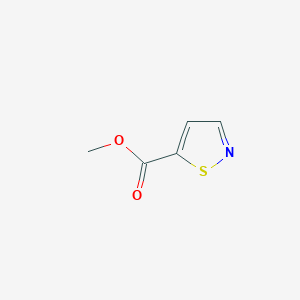
3-(甲硫基)苯乙酸
描述
3-(Methylthio)phenylacetic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide information on related compounds, such as 3,4-dihydroxyphenylacetic acid (DOPAC), which is a metabolite of dopamine and is measured in various studies to understand brain chemistry and neurological disorders . The synthesis and analysis of similar compounds, like 3,4-(methylenedioxy)phenylacetic acid, are also explored, which can provide insights into the methods that might be applicable to 3-(Methylthio)phenylacetic acid .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with specific reagents and catalysts. For instance, the synthesis of 3,4-(methylenedioxy)phenylacetic acid was achieved through a three-step reaction starting with piperonal aldehyde and involving intermediates such as 2-(3',4'-methylenedioxyphenyl)-1-(methylsulfinyl)-(methylthio)ethylene . This process included the use of sodium hydroxide and CuCl2 as a catalyst, followed by acidification with hydrochloric acid to obtain the target compound. Although the synthesis of 3-(Methylthio)phenylacetic acid is not described, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds like 3,4-dihydroxyphenylacetic acid has been analyzed using techniques such as carbon-13 nuclear magnetic resonance spectroscopy, which provides information on tautomeric forms and chemical shifts that are pH-dependent . This type of analysis is crucial for understanding the behavior of functional groups within a molecule and can be applied to study the structure of 3-(Methylthio)phenylacetic acid.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 3-(Methylthio)phenylacetic acid. However, the enzymatic-radioisotopic assay of DOPAC involves the O-methylation of the compound, which suggests that similar functional groups in 3-(Methylthio)phenylacetic acid may undergo related reactions . Understanding the reactivity of the methylthio group could be key to predicting the chemical behavior of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 3-(Methylthio)phenylacetic acid can be inferred from the methods used to measure them. High-performance liquid chromatography (HPLC) with electrochemical or fluorimetric detection is commonly used to separate and quantify these compounds, indicating their solubility and stability under various conditions . The properties such as solubility, stability, and reactivity of 3-(Methylthio)phenylacetic acid would likely be analyzed using similar techniques.
科学研究应用
Synthesis and Chemical Properties
- 3-(Methylthio)phenylacetic acid is involved in various synthetic processes. For instance, it is a product in the acid-catalyzed hydrolysis of S-methyl phenyldiazothioacetate, where a methylthio group migration occurs (Jones & Kresge, 1993).
- It is also a component in the synthesis of 3,4-(methylenedioxy) phenylacetic acid using piperonal aldehyde (Han Xue-lian, 2007).
Biochemistry and Microbiology
- In microbial studies, 3-(Methylthio)phenylacetic acid is identified as a metabolic product. For example, it's produced by thermophilic sulfur-dependent anaerobic archaeon from L-methionine (Rimbault et al., 1993).
- It also appears as a metabolic product in the biodegradation of 3-methylindole by Acinetobacter oleivorans (Hu et al., 2022).
Photoreactions and Polymerization
- Studies on photoinduced electron transfer polymerization reveal that sulfur-containing carboxylic acids like 3-(Methylthio)phenylacetic acid play a role in photopolymerization processes (Wrzyszczyński et al., 2000).
- Its direct photolysis in acetonitrile has been investigated, providing insights into the mechanism of photodegradation and the formation of various photoproducts (Filipiak et al., 2005).
Pharmaceutical and Chemical Applications
- Phenylacetic acid derivatives, including those related to 3-(Methylthio)phenylacetic acid, are studied for their potential in pharmaceutical applications, such as in the production of antibiotics (Wasewar et al., 2015).
- It also finds use in the synthesis of other complex organic compounds, such as thieno[2,3‐d]pyrimidines, indicating its versatility in organic synthesis (Santilli et al., 1971).
安全和危害
属性
IUPAC Name |
2-(3-methylsulfanylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYCOAMUNLESIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372082 | |
| Record name | 3-(Methylthio)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylthio)phenylacetic acid | |
CAS RN |
18698-73-2 | |
| Record name | 3-(Methylthio)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)



![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)
